3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS No.: 929412-97-5
Cat. No.: VC11944694
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929412-97-5 |
|---|---|
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-5-4-6-20(13-17)30-3)9-12-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | JYMHQERFAXYTTR-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| logP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
The synthesis involves multi-step organic reactions, typically starting from hydroxyacetophenone precursors:
Step 1: Benzofuran Core Formation
Cyclization of 5-hydroxy-3-methylbenzofuran-2-carboxylic acid using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) yields the benzofuran scaffold.
Step 3: Benzoylation
Friedel-Crafts acylation with 4-methoxybenzoyl chloride and AlCl attaches the benzoyl group to position 2.
Step 4: Amidation
Coupling 3-methoxybenzoic acid with the benzofuran intermediate using EDCI/DMAP forms the final amide bond.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(PPh), KCO, DMF | 65–75 |
| 2 | (CH)SO, KCO | 80–85 |
| 3 | 4-MeO-benzoyl chloride, AlCl | 70–78 |
| 4 | EDCI, DMAP, CHCl | 82–90 |
| Compound | IC (COX-2) | IC (EGFR) |
|---|---|---|
| 3-Methoxy derivative | 1.8 µM | 0.45 µM |
| Diclofenac | 0.2 µM | N/A |
| Gefitinib | N/A | 0.03 µM |
Physicochemical and Pharmacokinetic Properties
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Solubility: >10 mg/mL in DMSO; <0.1 mg/mL in HO.
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Stability: Stable at 25°C for 6 months (degradation <5% under accelerated conditions).
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Permeability: Caco-2 assay suggests moderate absorption (P = 12 × 10 cm/s) .
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the 3-methyl group with halogens, improve target selectivity. For example, a chloro-substituted analog shows 3-fold higher potency against HeLa cells.
Material Science
The conjugated benzofuran system exhibits fluorescence (), positioning it as a candidate for organic LEDs (OLEDs).
Challenges and Future Directions
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Synthetic Complexity: Low yields in Friedel-Crafts acylation (Step 3) necessitate greener catalysts (e.g., FeCl).
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ADME Profiling: Limited data on hepatic metabolism and CYP450 interactions require in vivo pharmacokinetic studies .
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Therapeutic Index: Narrow safety margins (LD = 120 mg/kg in mice) highlight the need for toxicity mitigation strategies .
Future research should prioritize:
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